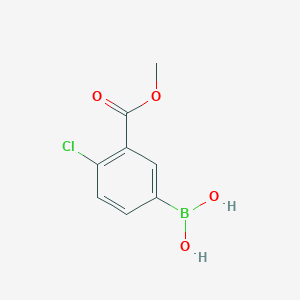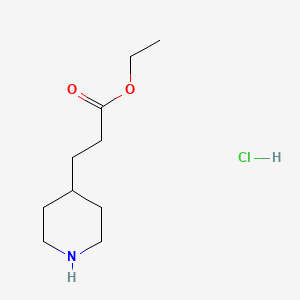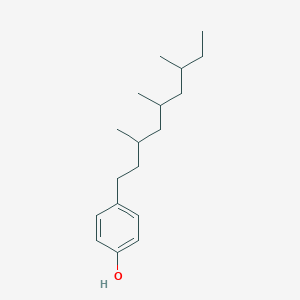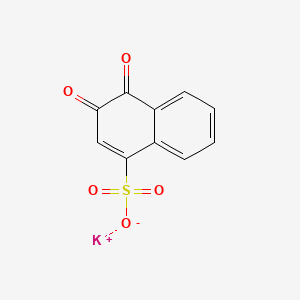![molecular formula C7H4ClIN2 B1593287 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1015610-31-7](/img/structure/B1593287.png)
4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine
説明
4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine (CIP) is a heterocyclic aromatic compound belonging to the pyrrolo[2,3-b]pyridine family. It is a highly reactive compound that has been widely used for a variety of purposes in scientific research, including as a synthetic intermediate, a reagent for organic synthesis, and a catalyst for organic reactions. CIP has also been used in the development of new drugs and pharmaceuticals.
科学的研究の応用
Pharmacology: FGFR Inhibitors
4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine: has been utilized in the development of fibroblast growth factor receptor (FGFR) inhibitors . These inhibitors play a crucial role in cancer therapy as they can interfere with the growth and survival of cancer cells. The compound’s ability to inhibit FGFR can be pivotal in the treatment of various cancers, including breast, bladder, and gastric cancers.
Material Science: Charge Density Studies
In material science, this compound has been studied for its electronic structure through experimental charge density analysis . Understanding the charge distribution is essential for designing new materials with desired electronic properties, which can be applied in semiconductors, sensors, and other advanced technological applications.
Chemical Synthesis: Heterocyclic Building Blocks
As a halogenated heterocycle, 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine is a valuable building block in chemical synthesis . It can be used to construct more complex molecules, particularly in the synthesis of diverse heterocyclic compounds that are prevalent in many pharmaceuticals and agrochemicals.
Biochemistry: Proteomics Research
This compound is also significant in proteomics research, where it serves as a biochemical tool for studying protein interactions and functions . Its structural features can be leveraged to modify proteins or peptides, aiding in the understanding of biological processes at the molecular level.
Medical Research: Immunomodulators
In medical research, derivatives of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine have been evaluated as potential immunomodulators targeting Janus Kinase 3 (JAK3) . JAK3 is an important target for autoimmune diseases and organ transplant rejection therapies.
特性
IUPAC Name |
4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-6-4-1-2-10-7(4)11-3-5(6)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPQMGPENICAAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640168 | |
| Record name | 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1015610-31-7 | |
| Record name | 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






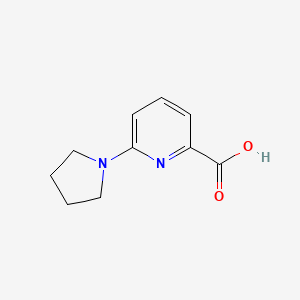
![Methyl benzo[d]thiazole-5-carboxylate](/img/structure/B1593214.png)

![Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride](/img/structure/B1593216.png)
